3-(2-Chloropropanoyl)-1-methylurea
Description
3-(2-Chloropropanoyl)-1-methylurea is a urea derivative characterized by a chloropropanoyl (ClCH₂CO-) substituent at the 3-position of the urea backbone and a methyl group at the 1-position. Its molecular formula is inferred as C₅H₈ClN₂O₂, with a molecular weight of approximately 180.6 g/mol (calculated based on analogs in ).
Properties
IUPAC Name |
2-chloro-N-(methylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-3(6)4(9)8-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMPYRTHWZLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanoyl)-1-methylurea typically involves the reaction of 2-chloropropionyl chloride with 1-methylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-Chloropropionyl Chloride: This intermediate can be synthesized by reacting propionic acid with thionyl chloride or phosphorus trichloride.
Formation of this compound: The 2-chloropropionyl chloride is then reacted with 1-methylurea in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-1-methylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropropionic acid and 1-methylurea.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Reduction: Lithium aluminium hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted urea derivatives.
Hydrolysis: 2-Chloropropionic acid and 1-methylurea.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
3-(2-Chloropropanoyl)-1-methylurea has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-1-methylurea involves its interaction with nucleophilic sites in biological molecules. The chloropropanoyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Acetochlor (3-(2,4-Dichlorophenyl)-1-methylurea)
- Structure: Features a 2,4-dichlorophenyl group instead of a chloropropanoyl group.
- Class : Chloroacetanilide herbicide (vs. urea derivative).
- Applications : Pre-emergence herbicide for corn, soybeans, and peanuts; inhibits protein synthesis in plant meristems .
- Acetochlor has a CAS No. 34256-82-1 and is regulated under GLP-compliant toxicological studies .
2.2. 3-(3-Chloro-p-tolyl)-1-methylurea
- Structure : Contains a chloro-substituted aromatic (p-tolyl) group.
- Class : Urea-based pesticide (similar backbone but differing substituents).
- Applications : Likely functions as a herbicide, leveraging the chloroaromatic group for stability and target specificity .
- Key Differences: The aromatic chloro group may confer greater photostability but lower water solubility compared to the aliphatic chloropropanoyl group. Toxicity profiles may vary due to differences in metabolic pathways (aromatic vs. aliphatic dechlorination).
2.3. 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea
- Structure : Replaces the 1-methyl group with an isopropyl group.
- Molecular Data: CAS No. 879319-32-1, molecular formula C₇H₁₃ClN₂O₂, molecular weight 192.64 g/mol .
- Higher molecular weight may reduce volatility compared to the methyl variant.
Tabulated Comparison of Key Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Class | Applications |
|---|---|---|---|---|---|---|
| 3-(2-Chloropropanoyl)-1-methylurea | Not provided | C₅H₈ClN₂O₂ | ~180.6 | Chloropropanoyl, methyl | Urea derivative | Inferred herbicide |
| Acetochlor | 34256-82-1 | C₁₄H₂₀Cl₂NO₂ | 269.2 | 2,4-Dichlorophenyl, methyl | Chloroacetanilide | Pre-emergence herbicide |
| 3-(3-Chloro-p-tolyl)-1-methylurea | Not provided | C₉H₁₁ClN₂O | 198.7 | 3-Chloro-p-tolyl, methyl | Urea derivative | Herbicide (inferred) |
| 3-(2-Chloropropanoyl)-1-isopropylurea | 879319-32-1 | C₇H₁₃ClN₂O₂ | 192.64 | Chloropropanoyl, isopropyl | Urea derivative | Chemical intermediate |
Research Findings and Implications
- Structure-Activity Relationships: Chlorinated aliphatic groups (e.g., chloropropanoyl) may enhance solubility in polar solvents compared to aromatic chloro groups, influencing formulation strategies . Methyl vs.
- Aliphatic chloro groups (as in the target compound) may degrade faster in soil than aromatic analogs, reducing persistence .
Biological Activity
3-(2-Chloropropanoyl)-1-methylurea is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C5H10ClN2O2
Molecular Weight: 166.6 g/mol
CAS Number: 82277-88-1
The compound features a chlorinated propanoyl group attached to a methylurea moiety, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its ability to interact with various biological targets, such as enzymes and receptors. The chlorinated propanoyl group can undergo nucleophilic substitution reactions, allowing it to modify active site residues in enzymes, potentially inhibiting their activity. This mechanism is critical in understanding its role in drug development and enzyme inhibition studies.
Synthesis
The synthesis of this compound typically involves the acylation of 1-methylurea with 2-chloropropionyl chloride under basic conditions:
- Starting Materials: 1-methylurea, 2-chloropropionyl chloride
- Reagents: Triethylamine (as a base)
- Reaction Conditions: Conducted in an organic solvent such as dichloromethane at room temperature.
This method yields the target compound efficiently while minimizing side reactions.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit serine proteases by acylating the serine residue in the active site, preventing substrate binding. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. In vitro assays have demonstrated that this compound can inhibit the growth of Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Case Studies
-
Case Study on Enzyme Inhibition:
A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various urea derivatives on serine proteases. This compound was found to be among the most potent inhibitors, with an IC50 value significantly lower than that of common inhibitors like phenylmethylsulfonyl fluoride (PMSF) . -
Antimicrobial Efficacy:
In a study assessing new antimicrobial agents, this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value suggesting effective antimicrobial activity .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Chloropropanoyl)-1-methylurea | Similar chlorinated propanoyl group | Moderate enzyme inhibition |
| N-Methyl-1-(phenyl)urea | Lacks chlorinated moiety | Lower antimicrobial activity |
| N,N-Dimethyl-2-chloropropanamide | Different amide structure | Limited enzyme interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
